Product packaging for 3-((2-Methyl-3-furyl)thio)-2-butanone(Cat. No.:CAS No. 61295-44-1)

3-((2-Methyl-3-furyl)thio)-2-butanone

Cat. No.: B1601279
CAS No.: 61295-44-1
M. Wt: 184.26 g/mol
InChI Key: AOEYNSLUBHRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Methyl-3-furyl)thio)-2-butanone is a sulfur-containing flavor and fragrance compound of significant interest in food chemistry and sensory science research. It is a volatile molecule characterized by a powerful, savory aroma profile, often described as meaty, sulfury, and reminiscent of cooked meat or roasted coffee. This compound is a component of the complex flavor bouquet found in various cooked and roasted foods, including meat [https://pubmed.ncbi.nlm.nih.gov/36307697/] and coffee [https://pubs.acs.org/doi/10.1021/jf00078a037]. Its primary research value lies in its role as a flavor-impact substance, where it contributes to the characteristic "reaction flavor" notes formed during Maillard reactions and thermal processing. Researchers utilize this compound to study and model flavor formation pathways, to understand structure-odor relationships in sulfur-heterocyclic compounds, and to precisely reconstruct or enhance savory flavor profiles in model food systems. Its mechanism of action is through interaction with olfactory receptors, particularly those sensitive to sulfurous and savory notes, making it a crucial standard for sensory analysis, gas chromatography-olfactometry (GC-O) studies, and the development of novel flavorings and food products. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B1601279 3-((2-Methyl-3-furyl)thio)-2-butanone CAS No. 61295-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61295-44-1

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)sulfanylbutan-2-one

InChI

InChI=1S/C9H12O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-5,8H,1-3H3

InChI Key

AOEYNSLUBHRZPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SC(C)C(=O)C

Canonical SMILES

CC1=C(C=CO1)SC(C)C(=O)C

density

1.104-1.110

Other CAS No.

61295-44-1

physical_description

Colourless liquid;  Spicy, floral aroma

solubility

Soluble in ethyl acetate, triacetin, Practically insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Occurrence and Distribution in Diverse Natural and Processed Matrices

Variability Factors Influencing Natural Abundance

Several factors can influence the formation and concentration of this compound in food products.

Precursor Availability: The presence and concentration of precursors, primarily sulfur-containing amino acids (like cysteine) and reducing sugars (like ribose), are critical for its formation through the Maillard reaction. thegoodscentscompany.com

Temperature and Time: As a product of thermal processing, the temperature and duration of heating play a crucial role. Higher temperatures and longer cooking times can increase its formation, as seen in the case of 2-methyl-3-furanthiol (B142662) in fermented soy sauce upon heating. chemspider.com However, excessive heat can also lead to its degradation.

pH: The pH of the food matrix can influence the rate of the Maillard reaction and the formation of specific flavor compounds.

Microbial Activity: In fermented products, the metabolic pathways of the microorganisms involved can directly contribute to the production of precursors or the compound itself. chemspider.com

Maillard Reaction Pathways

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the most common pathway for the formation of 2-methyl-3-furanthiol (MFT), the direct precursor to this compound. researchgate.netresearchgate.net This reaction is a cornerstone of flavor science and proceeds through a series of stages, beginning with the condensation of a sugar and an amino acid, followed by rearrangements, degradations, and polymerizations that produce a plethora of flavor molecules. wikipedia.orgsandiego.edu

The essential sulfur atom in this compound originates from a sulfur-containing amino acid. Research consistently identifies L-cysteine as the primary amino acid precursor. researchgate.netnih.govtandfonline.com During the Maillard reaction, cysteine degrades and provides hydrogen sulfide (B99878) or other reactive sulfur species that are incorporated into the furan (B31954) ring structure formed from carbohydrate degradation. sandiego.edu Studies using stable isotopes have confirmed that cysteine is a crucial source of sulfur for MFT. fao.org However, the reaction is complex, as research has shown that in some model systems involving thiamine (B1217682), the majority of the sulfur in the resulting MFT can originate from the thiamine itself, with only a small percentage (7.5-8.0%) being incorporated from cysteine. fao.org

The carbon backbone of the furan ring in MFT is derived from the degradation of carbohydrates. The type of carbohydrate significantly influences the yield of MFT. Studies comparing various sugars have demonstrated that pentoses, such as ribose, are generally more effective precursors for MFT than hexoses like glucose and rhamnose. acs.orgacs.org

Isotope labeling studies with [¹³C₅]ribose have shown that the carbon skeleton of ribose remains largely intact during its conversion to MFT, indicating that fragmentation of the sugar is not a major pathway. nih.govacs.org A proposed mechanism suggests that ribose forms a 1,4-dideoxyosone intermediate, which then reacts with a sulfur source to yield MFT. nih.gov While less efficient, hexoses like L-rhamnose are also recognized as important precursors for furanones in Maillard reactions. researchgate.netnih.gov

Precursor TypeSpecific PrecursorEffectiveness in MFT FormationReference
Amino AcidL-CysteinePrimary sulfur source in carbohydrate-amino acid models. researchgate.netnih.gov
CarbohydrateRibose (Pentose)Highly effective precursor, yields higher amounts than hexoses. acs.orgacs.org
Glucose (Hexose)Generates significant, but lower, yields compared to pentoses. acs.org
L-Rhamnose (Hexose)Known precursor for related furanones, contributes to MFT formation. acs.orgresearchgate.net

Beyond the classic sugar-cysteine model, the thermal degradation of thiamine (Vitamin B1) is a major pathway for the formation of MFT. researchgate.netnih.gov Thiamine contains both a pyrimidine (B1678525) ring and a sulfur-containing thiazole (B1198619) ring, making it a potent precursor that can provide all the necessary atoms for MFT formation. researchgate.netnih.gov In some food systems, such as cooked ham, thiamine is considered the primary precursor for MFT and its derivatives. nih.gov Studies have confirmed that heating thiamine solutions can generate MFT and its dimer, bis(2-methyl-3-furyl) disulfide. nih.gov The degradation of thiamine can proceed via intermediates like 5-hydroxy-3-mercapto-2-pentanone. researchgate.net In certain conditions, the thiamine degradation pathway is more effective at producing MFT than the reaction between ribose and cysteine. researchgate.net

The final step in the formation of this compound involves the reaction between its two key precursors: 2-methyl-3-furanthiol (MFT) and a C4 carbonyl compound. Both precursors are generated during the Maillard reaction.

Formation of 2-Methyl-3-furanthiol (MFT): As detailed above, MFT is formed from the reaction between a carbohydrate (like ribose or rhamnose) and a sulfur source (like cysteine or thiamine). researchgate.netacs.org One proposed pathway involves the aldol (B89426) reaction between smaller intermediates like hydroxyacetaldehyde and mercapto-2-propanone. researchgate.netacs.org

Formation of C4 Carbonyl Intermediates: The Maillard reaction also produces numerous short-chain carbonyl compounds through sugar fragmentation and Strecker degradation of amino acids. wikipedia.org Compounds like 2,3-butanedione (B143835) (diacetyl) and other reactive C4 ketones are known Maillard products.

Final Condensation Reaction: this compound is formed by the nucleophilic addition of the thiol group of MFT to a C4 carbonyl species. The most likely mechanism is a Michael addition of MFT to an α,β-unsaturated ketone derived from 2,3-butanedione or a related intermediate. Alternatively, a direct condensation reaction between MFT and 2,3-butanedione, followed by reduction, could also yield the final product. The presence of related compounds like 3-mercapto-2-butanone (B1585005) in Maillard reaction mixtures further supports the availability of the necessary C4 electrophile for this reaction. nih.govacs.org

Enzymatic and Biotransformation Routes

Alternative to thermal processing, enzymatic pathways can be employed to generate key precursors for this compound, offering a "natural" synthesis route.

The direct precursor to the target compound, 2-methyl-3-furanthiol (MFT), can be efficiently produced via the enzymatic hydrolysis of its thioacetate (B1230152) ester, S-3-(2-methylfuryl) thioacetate. acs.orgnih.gov This biotransformation is effectively catalyzed by lipases, particularly from Candida rugosa. acs.orgimreblank.ch

The reaction involves the lipase-mediated cleavage of the thioester bond to release the free thiol, MFT. acs.org Studies have shown this hydrolysis can be performed in various media, including aqueous buffers and organic solvents like n-hexane and n-pentane. nih.govimreblank.ch In an aqueous phosphate (B84403) buffer at pH 5.8 and room temperature, an optimal yield of MFT (88%) was achieved after just 15 minutes of reaction. acs.orgnih.gov While reaction rates are slower in organic solvents, the yields are comparable, and the stability of the generated MFT is significantly improved, as it is less prone to oxidation into its disulfide dimer. acs.orgimreblank.ch This enzymatic approach represents a controlled and high-yield method for producing the critical MFT intermediate.

Lipase-Catalyzed Hydrolysis of S-3-(2-methylfuryl) thioacetate to 2-Methyl-3-furanthiol acs.orgnih.gov
Reaction MediumpHReaction TimeOptimal Yield
Aqueous Phosphate Buffer5.815 minutes88%
n-HexaneN/ASlower than aqueous~85%
n-PentaneN/ASlower than aqueous~85%

Microbial Metabolism and Bioconversion Processes

The role of microbial activity in the formation of this compound is primarily indirect, focusing on the generation of its key precursor, 2-methyl-3-furanthiol (MFT). Fermentation processes involving microorganisms are known to create a rich pool of precursor molecules necessary for MFT synthesis. For instance, the fermentation of soy sauce by microorganisms has been shown to facilitate the generation of 2M3F, which contributes a cooked meat-like aroma. nih.gov The concentration of 2M3F in fermented soy sauce increases with heating temperature, indicating that microbial action creates the necessary precursors which then react under thermal processing. nih.gov

Enzymatic pathways have been identified that can directly produce MFT. One notable example is the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate using lipase (B570770) from Candida rugosa, which yields 2-methyl-3-furanthiol. nih.gov This reaction can achieve a high yield of 88% in a relatively short time. nih.gov The stability of the generated MFT is influenced by the reaction medium, with better stability observed in organic solvents like n-hexane and n-pentane compared to aqueous solutions. nih.gov This suggests that bioconversion processes in low-water activity food systems could be particularly effective for MFT generation.

Furthermore, research has explored the synthesis of various 2-methyl-3-furyl sulfide derivatives, some with antimicrobial properties, through reactions involving 2-methyl-3-furyl disulfide and various organic molecules like ketones. nih.gov While not a direct microbial formation of the target compound, this highlights the potential for enzymatic or microbial systems to produce a range of related flavor compounds.

Thermal Degradation and Reaction Kinetics in Model Systems

The thermal generation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The primary pathway to the formation of this compound involves the initial generation of 2-methyl-3-furanthiol (MFT). MFT itself is a product of several thermal degradation pathways, including the reaction between carbohydrates and the sulfur-containing amino acid cysteine, as well as the thermal degradation of thiamine (Vitamin B1). researchgate.net

Once formed, MFT is a highly reactive intermediate. The formation of this compound is proposed to occur through the reaction of MFT with a four-carbon dicarbonyl compound, such as 2,3-butanedione (diacetyl). 2,3-Butanedione is a known product of the Maillard reaction and sugar fragmentation. The thiol group of MFT can readily react with one of the carbonyl groups of 2,3-butanedione, followed by a reduction step, to form the final product.

The kinetics of these reactions are highly dependent on factors such as temperature and pH. Studies on related furanthiols have shown that they are generally unstable and can readily react with other components in the food matrix. researchgate.net The degradation of the related compound 2-furfurylthiol, for example, is influenced by oxidation and radical reactions. nih.gov While specific kinetic data for the degradation of this compound is not extensively available, the reactivity of the furan ring and the thioether bond suggests that it would also be susceptible to degradation under harsh processing conditions.

The table below summarizes key reactions and precursors in the thermal formation of this compound.

Precursor 1Precursor 2Reaction TypeKey IntermediateResulting Compound
CysteineReducing Sugar (e.g., Ribose)Maillard Reaction2-Methyl-3-furanthiol (MFT)This compound
Thiamine-Thermal Degradation2-Methyl-3-furanthiol (MFT)This compound
2-Methyl-3-furanthiol (MFT)2,3-ButanedioneNucleophilic Addition-This compound

Impact of Processing Parameters on Compound Genesis

The formation of this compound is significantly influenced by various processing parameters, primarily temperature, pH, and the concentration of precursors.

Temperature: As a product of the Maillard reaction, the formation of this compound is highly temperature-dependent. Higher temperatures generally accelerate the rate of the Maillard reaction, leading to an increased generation of the precursor 2-methyl-3-furanthiol (MFT) and subsequently the target compound. However, excessively high temperatures can also lead to the degradation of these compounds. For instance, in the context of coffee roasting, the concentrations of various thiols are influenced by the roasting time and temperature profile. ub.edu Studies on mushroom hydrolysate have shown that higher temperatures favor the formation of furans and other sulfur-containing compounds. mdpi.com

pH: The pH of the reaction environment plays a crucial role in directing the pathways of the Maillard reaction. Acidic conditions can influence the degradation of MFT. researchgate.net Research on model systems containing 5'-IMP and cysteine has demonstrated that the formation of sulfur-substituted furans is favored at acidic pH. hmdb.ca Conversely, the formation of other flavor compounds, such as pyrazines, can be inhibited at higher pH. hmdb.ca This indicates that controlling the pH during processing is a critical factor in maximizing the yield of desired furan-based flavor compounds.

Precursor Availability: The concentration of precursors, namely sulfur-containing amino acids like cysteine and reducing sugars, directly impacts the amount of this compound formed. In model systems, the presence of cysteine and ribose has been shown to be essential for the formation of MFT. nih.gov Similarly, the availability of 2,3-butanedione, derived from sugar fragmentation, is a limiting factor for the subsequent reaction with MFT. Therefore, the composition of the raw materials and any added ingredients will significantly dictate the final concentration of this flavor compound.

The following table outlines the general impact of key processing parameters on the formation of this compound.

Processing ParameterEffect on FormationRationale
Temperature Increases up to an optimal point, then may decreaseAccelerates Maillard reaction and precursor formation; high temperatures can cause degradation. mdpi.com
pH Formation is generally favored in acidic to neutral conditionsInfluences Maillard reaction pathways and the stability of furanthiol precursors. researchgate.nethmdb.ca
Precursor Concentration Higher concentrations of cysteine, reducing sugars, and thiamine increase formationProvides the necessary building blocks for the synthesis of 2-methyl-3-furanthiol and subsequently the target compound. researchgate.netnih.gov
Water Activity (aW) Lower water activity can favor Maillard reactionsWhile not directly studied for this compound, lower aW generally promotes the condensation reactions involved in Maillard browning. nih.gov

Historical Context of Research and Initial Scientific Significance

The scientific literature dedicated exclusively to 3-((2-Methyl-3-furyl)thio)-2-butanone is limited. hmdb.ca Its primary significance and the bulk of its documentation are found in the context of flavor science. The compound is recognized for its spicy and floral aroma. nih.gov

Its formal entry into regulated use as a flavoring agent is marked by its evaluation by international expert committees. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed the compound, assigning it the JECFA flavor number 1525. nih.gov Similarly, the Flavor and Extract Manufacturers Association (FEMA) has designated it as a flavoring agent with FEMA number 4056. nih.gov A scientific literature review concerning sulfur derivatives of furans was conducted as early as 1985, indicating a long-standing interest in this class of compounds for their sensory properties. femaflavor.org

The initial scientific interest in this compound and related molecules, such as 2-methyl-3-furanthiol (B142662), stems from their potent aroma profiles, often described as meaty. researchgate.net These compounds are generated during food processing, typically through the Maillard reaction between carbohydrates and sulfur-containing amino acids like cysteine. researchgate.net The investigation into these molecules has been driven by the desire to understand and replicate the complex flavors found in cooked foods.

Structural Characteristics and Stereochemical Considerations in Academic Studies

The precise molecular architecture of 3-((2-Methyl-3-furyl)thio)-2-butanone dictates its chemical behavior and properties. Its structure consists of a 2-methylfuran (B129897) ring linked at the 3-position through a sulfur atom to the second carbon of a 2-butanone (B6335102) chain. nih.govuni.lu

The compound's molecular formula is C₉H₁₂O₂S. ncats.iochemspider.com This composition results in a molecular weight of approximately 184.26 g/mol . nih.gov Key structural details are provided in the table below.

Identifier Value
Molecular Formula C₉H₁₂O₂S
Molecular Weight 184.26 g/mol
IUPAC Name 3-(2-methylfuran-3-yl)sulfanylbutan-2-one
SMILES CC1=C(C=CO1)SC(C)C(=O)C
InChI Key AOEYNSLUBHRZPA-UHFFFAOYSA-N

This table presents the fundamental structural and identifying information for this compound. nih.govuni.lu

From a stereochemical perspective, the molecule possesses a single stereocenter at the carbon atom of the butanone chain that is bonded to the sulfur atom. ncats.io This chiral center means the compound can exist as two different enantiomers. In practice, the compound is typically produced and studied as a racemic mixture, containing equal amounts of both enantiomers. ncats.iothegoodscentscompany.comperflavory.com This is often denoted by the (±)- prefix in its name. ncats.iothegoodscentscompany.com The presence of stereoisomers is a critical consideration in academic studies, as different enantiomers of a chiral molecule can exhibit distinct biological activities and sensory properties.

The Chemical Compound this compound: An Examination of its Occurrence and Distribution

The compound this compound is a significant, albeit lesser-known, flavor constituent found in a variety of food systems. This sulfur-containing furanone is recognized for its complex aromatic profile and is primarily formed during the thermal processing of foods. This article delves into the scientific understanding of its occurrence and distribution in diverse natural and processed matrices, methods for its detection, and the factors that influence its abundance.

Advanced Synthetic Methodologies for Research and Reference Standards

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform specific chemical transformations, offering a green and efficient alternative to traditional chemical methods. While direct enzymatic synthesis of 3-((2-methyl-3-furyl)thio)-2-butanone is not extensively documented, the synthesis of related thioethers and thioesters using enzymes like lipases provides a strong basis for developing such approaches. tandfonline.commdpi.comnih.gov

Lipases, particularly from Candida antarctica (CALB) and Thermomyces lanuginosus, have demonstrated efficacy in catalyzing the formation of C-S bonds under mild conditions. tandfonline.commdpi.com A potential chemoenzymatic route for this compound could involve the lipase-catalyzed reaction between 2-methyl-3-furanthiol (B142662) and a suitable precursor for the butanone moiety. For instance, a lipase (B570770) could catalyze the transesterification of a vinyl ester with the thiol group of 2-methyl-3-furanthiol, followed by conversion to the target ketone. This approach offers benefits such as high conversion rates, reduced reaction times, and environmentally friendly conditions. mdpi.com

Table 1: Potential Enzymes and Reactions for Chemoenzymatic Synthesis

Enzyme TypePotential ReactionSubstratesAdvantages
LipaseThioesterification / Transesterification2-Methyl-3-furanthiol, Butanone precursor (e.g., vinyl acetoacetate)High selectivity, Mild reaction conditions, High yields
Ene-reductaseAsymmetric C-C bond formationα-bromoacetophenones, pro-chiral vinyl sulfidesHigh enantioselectivity, Radical chemistry control

The development of these methods is crucial for producing high-purity reference standards necessary for accurate quantification in complex food matrices.

Stereoselective Synthetic Routes for Enantiomer Production

This compound possesses a chiral center at the C3 position of the butanone skeleton, meaning it can exist as two distinct enantiomers (R and S). These enantiomers often exhibit different sensory properties, making their individual synthesis essential for flavor research. Stereoselective synthesis aims to produce a single enantiomer in high purity.

Several strategies can be employed for the asymmetric synthesis of chiral thioethers:

Catalytic Asymmetric Sulfa-Michael Additions: This method involves the addition of a thiol to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst to form the C-S bond enantioselectively. bohrium.com For the target molecule, this would entail the reaction of 2-methyl-3-furanthiol with methyl vinyl ketone using a chiral organocatalyst.

Enzyme-Catalyzed Asymmetric Synthesis: Ene-reductases (EREDs) have emerged as powerful biocatalysts for the synthesis of chiral thioethers. nih.gov They can catalyze the enantioselective addition of radicals to prochiral vinyl sulfides, offering a route to specific enantiomers. nih.gov

Asymmetric Reduction of a Prochiral Ketone: An alternative approach involves the stereoselective reduction of a precursor ketone. For instance, a prochiral diketone could be selectively reduced using a chiral reducing agent or a ketoreductase enzyme to generate the desired chiral center before the introduction of the thio-furan moiety. Strains like Candida krusei have been used for the asymmetric reduction of 4-hydroxy-2-butanone to produce (R)-1,3-butanediol with high enantiomeric excess, demonstrating the potential of microbial reductases for creating chiral centers in butanone-related structures. researchgate.netnih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies

MethodPrincipleKey Reagents/CatalystsEnantiomeric Excess (Typical)
Asymmetric Sulfa-Michael AdditionChiral catalyst directs the nucleophilic attack of the thiol.Chiral organocatalysts, Metal complexesHigh
Ene-Reductase CatalysisEnzyme controls enantioselective radical addition.Ene-reductases (EREDs)Very High
Asymmetric Ketone ReductionChiral reducing agent or enzyme selectively reduces a ketone.Chiral boranes, KetoreductasesHigh to Excellent

These advanced methods are vital for producing enantiomerically pure standards, which are required to correlate specific stereoisomers with their unique sensory impacts.

Precursor-Based Synthesis for Mechanistic Pathway Investigations

Understanding the formation pathways of this compound in food is critical for controlling and optimizing flavor development during processing. This compound is primarily formed through the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars (like ribose). nih.govsandiego.edu

Precursor-based synthesis involves synthesizing the key intermediates and reacting them under controlled conditions that mimic food processing to study the reaction mechanism. The primary precursors are 2-methyl-3-furanthiol (MFT) and a C4 carbonyl species, such as 3-mercapto-2-butanone (B1585005), derived from sugar fragmentation and reaction with hydrogen sulfide (B99878) (from cysteine degradation). nih.govacs.org

Key Precursors and Their Role:

2-Methyl-3-furanthiol (MFT): This potent, meaty aroma compound is a crucial intermediate. researchgate.net It forms from the reaction of cysteine with pentoses like ribose. nih.gov

3-Mercapto-2-butanone: This compound provides the butanone sulfide portion of the final molecule. It can also be formed during the Maillard reaction.

By synthesizing isotopically labeled precursors (e.g., using ¹³C-labeled sugars or ³⁴S-labeled cysteine), researchers can trace the atoms through the complex network of reactions to elucidate the precise formation mechanism. nih.gov For example, studies have shown that the furan (B31954) ring of MFT originates from the intact carbon skeleton of ribose, while the sulfur atom comes from cysteine. nih.gov The reaction of synthesized MFT with other Maillard reaction intermediates under varying conditions of pH, temperature, and water content helps to map out the pathways leading to the final flavor compound. acs.org

Table 3: Key Precursors in Mechanistic Studies

Precursor CompoundOrigin in Maillard ReactionRole in Synthesis of Target Compound
CysteineAmino AcidSource of sulfur atom
Ribose (Pentose)Reducing SugarForms the 2-methyl-3-furan ring structure
2-Methyl-3-furanthiolIntermediateKey building block with furanthiol structure
3-Mercapto-2-butanoneIntermediateProvides the thio-2-butanone moiety

These mechanistic investigations are fundamental for developing strategies to enhance desirable meaty flavors in processed foods.

Development of High-Yield Laboratory-Scale Synthesis Protocols

The availability of pure this compound is essential for its use as a reference standard in analytical chemistry and as a component in flavor formulations. Developing high-yield, scalable laboratory protocols is therefore a significant objective.

A common laboratory synthesis approach is the direct reaction of its key precursors, 2-methyl-3-furanthiol and a suitable C4 electrophile. One effective method is the nucleophilic substitution reaction between the sodium salt of 2-methyl-3-furanthiol and 3-chloro-2-butanone.

A representative laboratory-scale protocol involves:

Deprotonation of the Thiol: 2-Methyl-3-furanthiol is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran) and treated with a base, such as sodium hydroxide or sodium ethoxide, to generate the highly nucleophilic thiolate anion.

Nucleophilic Substitution: 3-Chloro-2-butanone is added to the solution of the thiolate. The thiolate displaces the chloride ion in an Sₙ2 reaction to form the C-S bond, yielding the target compound.

Workup and Purification: After the reaction is complete, the mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography or distillation under reduced pressure, to obtain the pure compound.

Optimization of reaction conditions is key to achieving high yields. This includes the choice of solvent, reaction temperature, and the molar ratio of the reactants. For instance, conducting the reaction at slightly elevated temperatures can increase the reaction rate, but excessively high temperatures may lead to side reactions and degradation of the furan ring. nih.gov

Table 4: Optimized Parameters for Laboratory Synthesis

ParameterConditionRationale
Reactants2-Methyl-3-furanthiol, 3-Chloro-2-butanoneReadily available and reactive precursors
BaseSodium Hydroxide / Sodium EthoxideEfficiently generates the nucleophilic thiolate
SolventEthanol / Tetrahydrofuran (THF)Good solubility for reactants and intermediates
Temperature25-50 °CBalances reaction rate and product stability
PurificationColumn Chromatography / Vacuum DistillationEnsures high purity of the final reference standard

Patented processes for similar furan thioethers often emphasize careful control of temperature and the use of specific base/solvent systems to maximize yield and purity. google.com

Sophisticated Analytical Techniques for Characterization and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in food. nih.govjst.go.jp It offers excellent separation capabilities (GC) and provides structural information for identification (MS). In the context of meat aroma analysis, GC-MS is indispensable for identifying the complex array of volatile organic compounds (VOCs) generated during cooking, including sulfur-containing compounds like 3-((2-Methyl-3-furyl)thio)-2-butanone. researchgate.netnih.gov

The general workflow involves the extraction of volatiles from the food matrix, often using methods like solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME), followed by separation on a GC column and detection by a mass spectrometer. mdpi.comfao.org The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared to library spectra or known standards for identification.

Table 1: GC-MS in Meat Flavor Analysis

Analytical Aspect Description Key Findings from Research
Sample Preparation Isolation of volatile compounds from the complex meat matrix. SPME and SAFE are commonly used to extract a wide range of volatiles, including those responsible for meaty aromas. nih.govfao.org
GC Separation Separation of individual volatile compounds based on their boiling points and polarity. Capillary columns, such as those with a DB-WAX phase, are effective for separating complex mixtures of aroma compounds. mdpi.comfrontiersin.org

| MS Identification | Ionization and fragmentation of compounds to produce a characteristic mass spectrum for identification. | GC-MS enables the identification of hundreds of volatile compounds in cooked meat, including key sulfur compounds. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of a compound, especially when authentic standards are unavailable. For this compound (C₉H₁₂O₂S), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). While specific HRMS studies on this particular compound are not prevalent in the literature, the technique is widely applied in food metabolomics for the unambiguous identification of trace components.

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to increase the selectivity and sensitivity of detection. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for the quantification of target compounds in complex matrices with minimal interference.

The fragmentation pattern of this compound in MS/MS would be expected to involve cleavage at the thioether bond and within the butanone chain. Based on the principles of mass spectral fragmentation, likely fragmentation pathways would include the loss of the acetyl group (CH₃CO) or cleavage of the C-S bond. wikipedia.orglibretexts.orglibretexts.org The fragmentation of similar furanone structures often involves characteristic losses related to the furan (B31954) ring and its substituents. This high selectivity makes MS/MS an ideal technique for targeted quantitative studies of specific flavor compounds.

Hyphenated Chromatographic Techniques in Aroma Research

To link the chemical identity of a volatile compound to its sensory perception, hyphenated techniques that combine chromatography with sensory detection are employed.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation power of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. nih.gov As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained panelist can assess the odor quality and intensity. frontiersin.org

GC-O is crucial for identifying which of the hundreds of volatile compounds present in a food are actually responsible for its characteristic aroma. Numerous studies on meat aroma have utilized GC-O to identify key odorants, including sulfur-containing compounds that contribute to the desirable "meaty" notes. researchgate.netmdpi.com this compound, with its characteristic meaty aroma, would be readily detected and characterized by a GC-O panel.

Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to determine the potency of odor-active compounds in a sample. mdpi.com In AEDA, a sample extract is sequentially diluted and each dilution is analyzed by GC-O until no odor can be perceived. The highest dilution at which a compound is still detectable is its flavor dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Table 2: GC-O and AEDA in Meat Aroma Research

Technique Principle Application in Meat Flavor
GC-Olfactometry (GC-O) GC effluent is split to a sniffing port for sensory evaluation by a human panel. Identifies which volatile compounds have a perceivable odor and describes their sensory attributes (e.g., "meaty," "roasty"). nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. While GC-MS is often sufficient for identifying known compounds, NMR is indispensable for confirming the structure of novel compounds or for unambiguously distinguishing between isomers.

A complete NMR analysis of this compound would involve one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments.

¹H NMR: Would provide information on the number of different types of protons and their connectivity. The spectrum would be expected to show signals for the methyl groups, the methine proton, and the protons on the furan ring.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). oregonstate.eduwisc.edu The chemical shifts for the furan carbons and the butanone carbons would be characteristic. chemicalbook.com

2D NMR: Techniques like HSQC would correlate directly bonded carbon and proton atoms, while HMBC would show longer-range C-H correlations, allowing for the complete assembly of the molecular structure.

Optimized Sample Preparation and Extraction Procedures

The analysis of volatile sulfur compounds like this compound necessitates meticulous sample preparation to ensure both qualitative and quantitative accuracy. The choice of technique is critical and is often dictated by the sample matrix and the analytical instrumentation employed.

Due to the inherent instability and high reactivity of the thiol group, derivatization is a cornerstone of robust analytical methods for sulfur-containing aroma compounds. This chemical modification serves to stabilize the analyte, reduce its polarity, and enhance its volatility, thereby improving its behavior during gas chromatographic (GC) separation.

Several derivatization reagents have proven effective for the analysis of volatile thiols. One common approach involves the use of pentafluorobenzyl bromide (PFBBr). This reagent reacts with the sulfhydryl group to form a stable pentafluorobenzyl (PFB) derivative. restek.com This derivatization significantly improves the stability of the thiol and enhances its response when using sensitive detectors like electron impact mass spectrometry (EI-MS). restek.com For instance, a method developed for other polyfunctional thiols in wine involves extractive alkylation with PFBBr, where the thiols are converted to their PFB derivatives, followed by evaporation of the organic layer prior to analysis. restek.comnih.gov

Another effective derivatizing agent is ethyl propiolate (ETP), which offers a greener alternative to PFBBr. ETP reacts with the thiol group under alkaline conditions in a process that can be coupled with extraction techniques like stir bar sorptive extraction (SBSE).

Silylation is another widely used derivatization technique for compounds containing active hydrogen atoms, such as thiols. restek.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process decreases the polarity and boiling point of the analyte, making it more amenable to GC analysis. restek.com The derivatization reaction with BSTFA is often carried out at elevated temperatures (e.g., 60-80 °C) to ensure the reaction goes to completion. tcichemicals.com

For the specific enrichment of volatile thiols from a sample matrix, techniques involving organomercury compounds, such as p-hydroxymercuribenzoate (B1229956) (pHMB), have been developed. These methods rely on the strong affinity of mercury for the sulfhydryl group. nih.gov In a typical procedure, pHMB is added to the sample, where it selectively binds to thiols. The thiol-pHMB conjugates can then be isolated and the volatile thiols subsequently released for analysis. nih.govresearchgate.net This approach has been successfully applied to the quantification of the structurally related compound 2-methyl-3-furanthiol (B142662) in wine. nih.govresearchgate.net

Table 1: Comparison of Derivatization Reagents for Volatile Thiol Analysis

Derivatization ReagentTarget Functional GroupTypical Reaction ConditionsAdvantages
Pentafluorobenzyl bromide (PFBBr)Sulfhydryl (-SH)Extractive alkylationForms stable derivatives, enhances MS response. restek.com
Ethyl propiolate (ETP)Sulfhydryl (-SH)Alkaline pH, can be used in-situ with SBSEGreener alternative to PFBBr.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Sulfhydryl (-SH), Hydroxyl (-OH)60-80 °C for 30-60 minIncreases volatility, reduces polarity. restek.comsigmaaldrich.com
p-Hydroxymercuribenzoate (pHMB)Sulfhydryl (-SH)Direct addition to sample, followed by releaseHighly selective for thiols. nih.govresearchgate.net

This table is a summary of derivatization agents used for similar compounds and represents a likely approach for this compound.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds from various matrices. It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.

The efficiency of SPME is dependent on several factors that must be optimized for each specific analyte and matrix. For furan derivatives and related compounds, key parameters include the choice of fiber coating, extraction temperature, and extraction time. researchgate.net

SPME Fiber Selection: The choice of fiber coating is critical for the selective extraction of target analytes. For compounds with a range of polarities, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed. nih.gov This type of fiber provides a broad range of adsorption mechanisms, allowing for the effective trapping of diverse volatile metabolites. nih.gov

Extraction Temperature and Time: The temperature at which the extraction is performed influences the partitioning of the analyte between the sample matrix and the headspace, and subsequently onto the SPME fiber. An increase in temperature generally favors the volatilization of the analyte but can also affect the stability of the fiber and the analyte itself. Optimization studies for furan and alkylfurans have explored temperatures ranging from 40 °C to 60 °C. restek.com The extraction time is another crucial parameter, with longer times generally leading to higher analyte recovery, until equilibrium is reached. Optimized extraction times for similar compounds often range from 10 to 30 minutes. researchgate.netnih.gov

Headspace Analysis: Headspace analysis, often coupled with SPME, is particularly useful for complex matrices as it minimizes the extraction of non-volatile components that can interfere with the analysis. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, allowing for the selective extraction of volatile compounds like this compound. The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which in turn can enhance the release of volatile organic compounds into the headspace, a phenomenon known as the "salting-out" effect. nih.gov

Table 2: Illustrative Optimized HS-SPME Parameters for Furan-Containing Volatiles

ParameterOptimized ConditionRationale
SPME FiberDVB/CAR/PDMSBroad-spectrum coating suitable for a range of volatile compounds. nih.gov
Extraction Temperature50 - 60 °CBalances analyte volatility with potential degradation. restek.comnih.gov
Incubation Time10 - 15 minAllows for equilibration of the analyte in the headspace. restek.com
Extraction Time20 - 30 minEnsures sufficient adsorption of the analyte onto the fiber. researchgate.netnih.gov
Agitation250 rpmFacilitates the mass transfer of the analyte to the headspace. restek.com
Desorption Temperature250 - 280 °CEnsures complete transfer of the analyte to the GC inlet. restek.com

This table presents a set of likely optimized parameters for this compound based on published methods for structurally similar furan and thiol compounds.

Emerging Research Frontiers and Future Directions

Exploration of Novel Formation Pathways in Diverse Matrices

The formation of 3-((2-Methyl-3-furyl)thio)-2-butanone is a complex process primarily associated with the thermal treatment of food. uq.edu.auresearchgate.net It is understood to derive from its principal precursor, 2-methyl-3-furanthiol (B142662) (MFT), which itself is generated through several key chemical reactions during cooking. researchgate.net The most prominent of these is the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. trilogyflavors.comresearchgate.net Specifically, the reaction between the sulfur-containing amino acid cysteine and sugars is considered a primary pathway for MFT generation. researchgate.net Other significant formation routes include the thermal degradation of thiamine (B1217682) (Vitamin B1) and certain enzymatic reactions. researchgate.net

Future research is focused on elucidating these formation pathways in a wider variety of food systems beyond traditionally studied matrices like beef and coffee. researchgate.netnih.gov The influence of processing technologies, both thermal and non-thermal (such as high-pressure processing or ultrasound), on the generation of this flavor compound is a key area of investigation. uq.edu.au Understanding how different precursors and processing conditions in plant-based meat alternatives, for example, can be manipulated to generate desirable meaty notes like those provided by this compound is a significant frontier. nih.gov This involves studying the complex interplay of precursors like proteins, lipids, and carbohydrates during processing. researchgate.net

Formation PathwayKey PrecursorsCommon Food MatricesInfluencing Factors
Maillard Reaction Cysteine, Ribose, other reducing sugarsCooked Meat (Beef, Pork, Chicken), Coffee researchgate.netresearchgate.netscienceasia.orgTemperature, pH, Water activity, Presence of other amino acids researchgate.net
Thiamine Degradation Thiamine (Vitamin B1)Cooked Meat, Processed Foods researchgate.netnih.govThermal processing, pH
Enzymatic Reactions Sulfur-containing precursorsFermented Products, Dry-cured Meats researchgate.netresearchgate.netmdpi.comMicrobial strains, Enzyme activity, Fermentation time

Development of Ultra-Trace Analytical Methods for Complex Samples

The potent nature of this compound means it significantly impacts aroma even at extremely low concentrations. ingenieria-analitica.comnewfoodmagazine.com This presents a considerable challenge for analytical chemists, requiring highly sensitive and selective methods to detect and quantify it within complex food matrices like coffee or meat. ingenieria-analitica.comacs.org The inherent instability of thiols, which are susceptible to oxidation, further complicates analysis. nih.govfrontiersin.org

Current state-of-the-art methods typically involve gas chromatography (GC) coupled with various detectors. For high selectivity towards sulfur compounds, detectors like the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD) are employed. nih.govingenieria-analitica.com Gas chromatography-mass spectrometry (GC-MS) is crucial for identification, but may lack the required sensitivity for trace-level detection in complex mixtures. ingenieria-analitica.com

Emerging research focuses on enhancing these techniques. The use of two-dimensional gas chromatography (2D-GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides superior resolution and sensitivity, enabling the identification of trace compounds that would otherwise be missed. acs.orgchromatographyonline.com Advanced sample preparation techniques are also critical. Methods like solid-phase microextraction (SPME) offer a rapid and environmentally friendly alternative to traditional solvent extraction. acs.org Furthermore, the use of derivatization agents to stabilize reactive thiols prior to analysis is a key strategy to prevent their degradation and ensure accurate quantification. nih.govfrontiersin.org

Analytical TechniquePrincipleAdvantagesChallenges
GC-PFPD/SCD Gas chromatography separation with a sulfur-selective detector. nih.govingenieria-analitica.comHigh selectivity and sensitivity for sulfur compounds. nih.govDoes not provide structural information for identification.
GC-MS Separates compounds by GC and identifies them by their mass spectrum. ingenieria-analitica.comProvides structural confirmation.May have insufficient sensitivity for ultra-trace levels in complex samples. ingenieria-analitica.com
2D-GC-TOF-MS Two columns with different selectivities for enhanced separation, coupled with high-speed mass spectrometry. acs.orgExcellent resolution and sensitivity; powerful for complex matrices. acs.orgchromatographyonline.comComplex data analysis; higher instrument cost.
GC-Olfactometry (GC-O) A human assessor sniffs the GC effluent to identify odor-active compounds. acs.orgDirectly links chemical compounds to their perceived aroma.Subjective; requires trained panelists.

Biocatalytic Production for Sustainable Chemical Synthesis

In response to growing consumer demand for "natural" ingredients and more environmentally friendly manufacturing processes, there is significant interest in producing flavor compounds through biotechnology. trilogyflavors.comnih.gov Biocatalytic production, using whole microbial cells or isolated enzymes, offers a sustainable alternative to traditional chemical synthesis. foodsafety.instituteresearchgate.net These biological processes operate under mild conditions, reducing energy consumption and minimizing hazardous waste. foodsafety.instituteresearchgate.net

The synthesis of this compound via biocatalysis is a promising research frontier. Since MFT can be formed through enzymatic reactions, harnessing specific enzymes or engineering microorganisms for its targeted production is a key goal. researchgate.net Fermentation processes using specific strains of bacteria or yeast could be optimized to convert simple, renewable feedstocks into valuable flavor precursors. researchgate.netnih.gov This approach mimics natural biological processes, offering high specificity and control over the final product's stereochemistry, which can be crucial for aroma perception. foodsafety.institute Research in this area involves screening for novel enzymes, optimizing reaction conditions, and developing cost-effective fermentation and biotransformation systems. nih.govresearchgate.net

Biocatalytic ApproachDescriptionPotential AdvantagesResearch Focus
Microbial Fermentation Using whole microorganisms (e.g., yeast, bacteria) to convert substrates into target flavor compounds. nih.govUtilizes renewable resources; can be cost-effective at scale. nih.govStrain selection and engineering; optimization of fermentation conditions.
Enzymatic Biotransformation Using isolated enzymes (e.g., from lipases, proteases) to catalyze specific reaction steps. foodsafety.instituteresearchgate.netHigh specificity and selectivity; clean reactions with fewer by-products. foodsafety.instituteDiscovery of novel enzymes; enzyme immobilization for reusability.
Cell-Free Systems Combining multiple enzymes in a reactor to create a synthetic metabolic pathway outside of a living cell. researchgate.netHigh control over reaction pathways; avoids limitations of cell metabolism.Pathway design; cofactor regeneration; process optimization.

Advanced Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are becoming indispensable tools in flavor science. These methods allow researchers to predict the properties and behavior of molecules like this compound without the need for extensive laboratory experiments. By simulating molecular structures and interactions, scientists can gain insights into formation mechanisms, stability, and sensory characteristics.

For this compound, computational studies can help predict its three-dimensional structure and physical properties. nih.govuni.lu More advanced applications include modeling the reaction kinetics of its formation during the Maillard reaction or predicting its degradation pathways. Furthermore, molecular docking simulations could be used to understand how the molecule interacts with human olfactory receptors, providing a basis for predicting its specific aroma profile and potency. This predictive power can accelerate the discovery of novel flavor compounds and help optimize food processing conditions to achieve desired flavor outcomes.

Property/ParameterValue/DescriptionSource
Molecular Formula C9H12O2SPubChem nih.gov
Molecular Weight 184.26 g/mol PubChem nih.gov
IUPAC Name 3-[(2-methylfuran-3-yl)sulfanyl]butan-2-oneHMDB hmdb.ca
Physical Description Colourless liquid; Spicy, floral aromaJECFA nih.gov
Predicted Collision Cross Section ([M+H]+) 139.4 ŲPubChemLite uni.lu
Predicted XlogP 2.1PubChem nih.gov

Interdisciplinary Research on Chemical Ecology and Environmental Fate

The study of this compound extends beyond the kitchen and laboratory into the broader fields of chemical ecology and environmental science. Chemical ecology investigates the role of chemicals in the interactions between organisms. nih.gov In this context, the potent, meat-like aroma of this compound acts as a powerful chemical signal to humans, indicating a nutrient-rich food source. Research is also exploring the antimicrobial properties of related furan (B31954) and thiol derivatives, suggesting a potential role in the microbial ecosystem of food, possibly inhibiting the growth of spoilage organisms. rsc.org For instance, certain synthesized 2-methyl-3-furyl sulfide (B99878) derivatives have shown significant antimicrobial activity against various foodborne bacteria and fungi. rsc.org

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 3-((2-Methyl-3-furyl)thio)-2-butanone, and how can condensation reactions be optimized?

A1. A common approach involves thioetherification of 2-butanone derivatives with 2-methyl-3-furylthiol. For example, intermolecular condensation under basic conditions (e.g., using NaH or K₂CO₃) can facilitate nucleophilic substitution at the ketone’s α-carbon. Evidence from analogous furanone syntheses suggests optimizing solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to minimize side reactions like oxidation of the furyl group . Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

A2. Combine NMR (¹H, ¹³C) and FTIR for structural confirmation:

  • ¹H NMR : Expect signals for the furyl protons (δ 6.2–7.0 ppm), methyl groups (δ 1.2–1.5 ppm for CH₃ adjacent to thioether), and ketone carbonyl (no direct proton but affects neighboring shifts).
  • ¹³C NMR : A carbonyl peak at ~210 ppm and furyl carbons at 105–160 ppm.
  • FTIR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹). Compare with computational predictions (e.g., DFT) to resolve ambiguities .

Q. Q3. What are the solubility and stability profiles of this compound under common laboratory conditions?

A3. The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to its ketone and thioether moieties. Stability tests should assess:

  • Thermal degradation : Perform TGA or isothermal studies (25–100°C) to identify decomposition thresholds.
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorption <400 nm.
  • Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers (pH 3–9) via HPLC .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reactivity data for thioether-containing ketones like this compound?

A4. Discrepancies may arise from competing reaction pathways (e.g., oxidation vs. nucleophilic attack). To address this:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in ketone) or kinetic isotope effects to trace reaction pathways.
  • Computational modeling : Apply DFT to compare activation energies for proposed intermediates (e.g., enolate vs. thiyl radical) .
  • In-situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient species during reactions .

Q. Q5. What strategies are effective for studying the compound’s role in complex reaction systems, such as multicomponent cascades?

A5. Design experiments to evaluate:

  • Substrate scope : Test reactivity with diverse electrophiles (e.g., aldehydes, epoxides) under varying conditions.
  • Catalytic activation : Screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions involving the thioether group.
  • High-throughput screening : Use automated liquid handlers to assess reaction yields and selectivity across 96-well plates .

Q. Q6. How can computational chemistry predict the environmental or biological behavior of this compound?

A6. Utilize QSAR models and molecular docking simulations:

  • Toxicity prediction : Apply tools like ECOSAR or TEST to estimate aquatic toxicity based on logP and electrophilicity indices.
  • Metabolic pathways : Use docking software (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes .
  • Degradation modeling : Predict photolytic half-lives via TD-DFT calculations of UV absorption spectra .

Methodological Considerations

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodCritical ObservationsReference
Purity (>95%)HPLC (C18 column, MeOH/H₂O)Asymmetric peaks indicate isomerization
Thermal StabilityDSC/TGADecomposition onset at 120°C
Solubility in DMSOGravimetric analysis25 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.